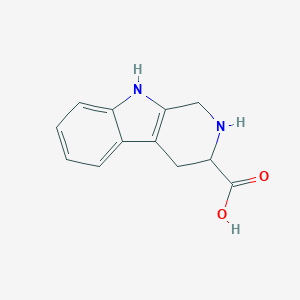

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

Description

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNCEEGOMTYXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032096 | |

| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6052-68-2, 42438-90-4 | |

| Record name | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6052-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6052-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-BETA-CARBOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK2W5X3J2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 - 284 °C | |

| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCCA), a heterocyclic compound found in a variety of foodstuffs, beverages, and biological systems. This document details its formation, predominantly through the Pictet-Spengler reaction, and presents quantitative data on its prevalence. Furthermore, it outlines key experimental protocols for its detection and quantification and explores its emerging biological significance, particularly its potential as an anticancer agent. The information is intended to serve as a foundational resource for researchers in the fields of food science, pharmacology, and drug development.

Introduction

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCCA) is a member of the β-carboline family of alkaloids.[1][2] These compounds are structurally characterized by a tricyclic indole nucleus. THCCA is formed, both in nature and during food processing, from the condensation of L-tryptophan with aldehydes, most notably formaldehyde, through a Pictet-Spengler reaction.[3][4] Its presence has been confirmed in a wide array of dietary sources, including fruits, fermented products, and smoked foods.[4][5][6] Beyond its natural occurrence, THCCA has garnered significant interest for its biological activities, including its role as a potential precursor to mutagenic compounds and, more recently, its promising anticancer properties.[1][7] This guide aims to provide an in-depth summary of the current knowledge on the natural occurrence of THCCA, methods for its analysis, and its physiological implications.

Biosynthesis and Chemical Formation

The primary route for the formation of THCCA in natural and processed foods is the Pictet-Spengler reaction.[4] This reaction involves the condensation of an amine (in this case, the amino acid L-tryptophan) with a carbonyl compound (typically an aldehyde).

The generally accepted mechanism for the formation of THCCA is as follows:

-

Iminium Ion Formation: The amino group of L-tryptophan nucleophilically attacks the carbonyl carbon of an aldehyde (e.g., formaldehyde). This is followed by dehydration to form a Schiff base, which is then protonated to yield a reactive iminium ion.

-

Electrophilic Attack: The electron-rich indole ring of the tryptophan moiety then attacks the electrophilic iminium ion in an intramolecular cyclization reaction.

-

Deprotonation: A final deprotonation step re-establishes the aromaticity of the indole ring, yielding the stable 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid structure.

This reaction can occur under mild conditions, including those found during food processing, fermentation, and even within biological systems.[7]

Natural Occurrence and Quantitative Data

THCCA has been identified and quantified in a diverse range of foodstuffs and biological fluids. Its concentration can vary significantly depending on the food type, processing methods (such as smoking or fermentation), and storage conditions.[4][6][8] The following tables summarize the reported concentrations of THCCA in various natural sources.

Table 1: Concentration of THCCA in Food and Beverages

| Food/Beverage Category | Specific Product | Concentration Range (µg/g or µg/mL) | Reference(s) |

| Smoked Foods | Smoked Fish | 0.03 - 12.2 | [4] |

| Smoked Cheeses | 0.07 - 6.06 | [4] | |

| Smoked Sausages and Meats | 0.01 - 14.8 | [4] | |

| Fish and Meat | Raw Fish | Not Detected - 2.52 | [8] |

| Cooked Fish | Not Detected - 6.43 | [8] | |

| Cooked Meats | Not Detected - 0.036 | [8] | |

| Fruits | Citrus Fruits (Orange, Lemon, Grapefruit, Mandarin) | THCA generally < 0.05 | [6] |

| Banana | Not Detected - 0.74 (as MTCA) | [6] | |

| Pear | Not Detected - 0.017 (as MTCA) | [6] | |

| Grape | 0.01 - 0.22 (as MTCA) | [6] | |

| Tomato | 0.05 - 0.25 (as MTCA) | [6] | |

| Apple | Not Detected - 0.012 (as MTCA*) | [6] | |

| Fermented Products | Beer, Wine, Soy Sauce, Tabasco Sauce, Blue Cheese, Yogurt | Present (Quantification variable) | [9] |

| Vegetables | Endive (Cichorium endivia) | Isolated as a major constituent | [1] |

*Note: Some studies focus on the methylated form, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), which is formed from the reaction of L-tryptophan with acetaldehyde.

Table 2: Concentration of THCCA in Human Biological Samples

| Biological Matrix | Finding | Reference(s) |

| Human Urine | Detected in healthy subjects | [7] |

| Human Milk | Detected | [7] |

The presence of THCCA in human urine and milk suggests that it is absorbed from the diet and may also be synthesized endogenously.[7]

Experimental Protocols for Analysis

The accurate detection and quantification of THCCA in complex matrices such as food and biological fluids require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

HPLC with Fluorescence Detection

This method is widely used due to its high sensitivity and selectivity for fluorescent compounds like THCCA.

Sample Preparation (General Workflow):

-

Homogenization: Solid samples are typically homogenized in an acidic aqueous solution.

-

Extraction: The homogenate is often subjected to solid-phase extraction (SPE) to remove interfering substances. Strong cation-exchange columns are effective for isolating THCCA.[10]

-

Elution and Concentration: The compound of interest is eluted from the SPE column, and the eluate is concentrated, often by evaporation under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent for HPLC analysis.

Chromatographic Conditions (Illustrative Example):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically around 1 mL/min.

-

Detection: Fluorescence detector set at an excitation wavelength of approximately 270-280 nm and an emission wavelength of around 340-350 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and structural confirmation. However, THCCA is not sufficiently volatile for direct GC analysis and requires derivatization.

Derivatization:

A common derivatization procedure involves the formation of N-methoxycarbonyl methyl ester derivatives.[9] This is typically achieved by reacting the extracted THCCA with methyl chloroformate and diazomethane.[9]

GC-MS Conditions (Illustrative Example):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Ionization: Electron impact (EI) ionization is common.

-

Detection: A mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Biological Significance and Potential Applications

While historically investigated as potential precursors to mutagens, recent research has unveiled promising therapeutic applications for THCCA.

Anticancer Activity

(3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, isolated from the vegetable endive (Cichorium endivia), has been shown to induce apoptosis in human colorectal cancer cells (HCT-8).[1]

The proposed mechanism of action involves:

-

Suppression of NF-κB Signaling: THCCA inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cell survival and proliferation.[1]

-

Induction of Apoptosis: The suppression of NF-κB leads to a cascade of events promoting programmed cell death, including:

-

Loss of mitochondrial membrane potential.

-

Activation of caspases-3, -8, and -9.

-

Upregulation of the pro-apoptotic protein Bax.

-

Downregulation of the anti-apoptotic protein Bcl-2.[1]

-

Conclusion

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid is a naturally occurring compound with a widespread distribution in the human diet. Its formation via the Pictet-Spengler reaction is a key process in both food chemistry and potentially in vivo. While its presence has been linked to the formation of mutagens, emerging research highlights its therapeutic potential, particularly in oncology. The analytical methods outlined in this guide provide a framework for the accurate assessment of THCCA levels in various matrices. Further research into the biological activities and mechanisms of action of THCCA is warranted to fully elucidate its role in human health and its potential as a lead compound for drug development.

References

- 1. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid | C12H12N2O2 | CID 98285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid and 1,2, 3,4-tetrahydro-beta-carboline-3-carboxylic acid in fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydro-beta-carboline-3-carboxylic acid compounds in fish and meat: possible precursors of co-mutagenic beta-carbolines norharman and harman in cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, a molecule of significant interest due to its presence in various natural products and its potential therapeutic applications. The primary synthetic route discussed is the well-established Pictet-Spengler reaction.

Core Synthesis: The Pictet-Spengler Reaction

The most common and efficient method for synthesizing 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, in this case, L-tryptophan, with an aldehyde, typically formaldehyde or its synthetic equivalent, under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic substitution to yield the tetrahydro-β-carboline ring system.

The Biosynthesis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) is a tryptophan-derived metabolite found in a variety of plant and animal sources, as well as in processed foods and beverages. Its formation, primarily through the Pictet-Spengler reaction, has garnered significant interest due to the potential physiological and pharmacological activities of β-carboline alkaloids. This technical guide provides an in-depth overview of the biosynthesis of THCA, detailing the core chemical reactions, enzymatic catalysis, and analytical methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the biosynthetic pathways and experimental workflows, offering a comprehensive resource for professionals in research and drug development.

Introduction

1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) is a member of the β-carboline family, a group of indole alkaloids with a tricyclic pyrido[3,4-b]indole skeleton. These compounds are of significant interest due to their diverse biological activities. THCA itself is a precursor to other β-carbolines and has been identified in a wide range of foodstuffs, including fruits, fermented products, and beverages, as well as in human tissues and fluids.[1][2] The biosynthesis of THCA is a focal point of research, as understanding its formation is crucial for elucidating its physiological roles and potential as a biomarker or therapeutic agent.

The core mechanism for THCA biosynthesis is the Pictet-Spengler reaction, a condensation and subsequent ring-closure reaction between an indole ethylamine (in this case, L-tryptophan) and an aldehyde or α-keto acid.[3][4] This reaction can occur non-enzymatically under certain conditions, such as during food processing, or be catalyzed by specific enzymes in biological systems.

The Core Biosynthetic Pathway: The Pictet-Spengler Reaction

The formation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid from L-tryptophan and an aldehyde (commonly glyoxylic acid or pyruvic acid) proceeds via the Pictet-Spengler reaction. This reaction involves two key steps:

-

Schiff Base Formation: The amino group of L-tryptophan nucleophilically attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate.

-

Electrophilic Cyclization: The C2 position of the indole ring of the tryptophan moiety then attacks the iminium ion of the Schiff base in an intramolecular electrophilic substitution, leading to the formation of the new six-membered ring and yielding the tetrahydro-β-carboline structure.

This reaction is fundamental to the biosynthesis of a vast array of indole alkaloids in plants.[5]

Enzymatic vs. Non-Enzymatic Synthesis

The formation of THCA can be either a spontaneous chemical reaction or an enzyme-catalyzed process.

Enzymatic Synthesis

In many organisms, particularly plants, the Pictet-Spengler reaction is catalyzed by enzymes, ensuring high stereoselectivity and efficiency. The most well-characterized enzyme in this context is Strictosidine Synthase (STR) . STR catalyzes the condensation of tryptamine (derived from tryptophan) with the complex aldehyde secologanin to form strictosidine, a precursor to over 2,000 monoterpenoid indole alkaloids.[6] While STR is a key enzyme in the broader context of indole alkaloid biosynthesis, the specific enzymes responsible for the synthesis of the simpler 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid from tryptophan and simple aldehydes like glyoxylic acid are less well-defined but are an active area of research.

Non-Enzymatic Synthesis

THCA can also be formed non-enzymatically, particularly under conditions of mild acidity and heat. This is frequently observed during the processing and storage of food and beverages.[3] The reaction between naturally present L-tryptophan and aldehydes or α-keto acids (which can be formed from the degradation of carbohydrates) leads to the formation of THCA in products like fruit juices, jams, and fermented goods.[7]

Quantitative Data

The concentration of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid can vary significantly depending on the source. The following tables summarize reported concentrations in various foodstuffs.

Table 1: Concentration of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (THCA) in Various Foods and Beverages

| Food/Beverage | Concentration Range | Reference(s) |

| Toasted Bread | High | [2] |

| Beer | Present | [2] |

| Cider | Present | [2] |

| Wine Vinegar | Present | [2] |

| Soy Sauce | Present | [2] |

| Tabasco Sauce | Present | [2] |

| Orange Juice | Present | [2] |

| Blue Cheese | Present | [2] |

Table 2: Concentration of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic Acid (MTCA) in Various Foods and Beverages

| Food/Beverage | Concentration Range | Reference(s) |

| Soy Sauce | High | [2] |

| Tabasco Sauce | High | [2] |

| Wine | Present | [2] |

| Beer | Present | [2] |

| Wine Vinegar | Present | [2] |

| Cider | Present | [2] |

| Orange Juice | Present | [2] |

| Toasted Bread | Present | [2] |

| Blue Cheese | Present | [2] |

| Yoghurt | Present | [2] |

Note: "Present" indicates that the compound was detected, but a specific concentration range was not provided in the cited source.

Experimental Protocols

Chemical Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid via Pictet-Spengler Reaction

This protocol describes a general procedure for the chemical synthesis of THCA.

Materials:

-

L-tryptophan

-

Glyoxylic acid monohydrate

-

Potassium hydroxide

-

Hydrochloric acid

-

Water

-

Erlenmeyer flask, magnetic stirrer, heating plate, filtration apparatus

Procedure:

-

Dissolve L-tryptophan hydrochloride in water with warming (approximately 45 °C).[8]

-

After cooling to room temperature, add a solution of glyoxylic acid monohydrate in water.[8]

-

Slowly add a cooled solution of potassium hydroxide in water. Precipitation of the product should occur.[8]

-

Stir the mixture at ambient temperature for 1 hour.[8]

-

Collect the solid product by filtration and wash thoroughly with water.[8]

-

For purification, the crude product can be subjected to decarboxylation and subsequent recrystallization if the free base is desired, or further purified by chromatography.[8]

Analytical Protocol: HPLC Analysis of THCA

This protocol outlines a general method for the analysis of THCA in food samples.

Materials:

-

Food sample

-

Solid-phase extraction (SPE) columns (e.g., benzenesulfonic acid strong cation-exchange)

-

Reversed-phase HPLC system with fluorescence detection

-

Acetonitrile, water (HPLC grade)

-

Formic acid

Procedure:

-

Sample Preparation: Homogenize the food sample and extract the analytes using an appropriate solvent.

-

Solid-Phase Extraction (SPE): Purify the extract using an SPE column to remove interfering substances. Elute the THCA fraction.[9]

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid is typically used.

-

Detection: Fluorescence detection with excitation and emission wavelengths optimized for THCA (e.g., Excitation: ~280 nm, Emission: ~340 nm).[9]

-

-

Quantification: Quantify the THCA concentration by comparing the peak area to a standard curve prepared with known concentrations of a THCA standard.

Characterization Data

The identity and purity of synthesized or isolated 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

| Technique | Key Observations | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, and aliphatic protons of the tetrahydro-β-carboline core. | [10] |

| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons, and aliphatic carbons of the tricyclic structure. | [10] |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of THCA (C₁₂H₁₂N₂O₂). | [6][10] |

| IR | Absorption bands for N-H, C-H (aromatic and aliphatic), and C=O (carboxylic acid) stretching vibrations. | [10] |

Broader Metabolic Context and Significance

The biosynthesis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is a branch of the larger tryptophan metabolic pathway. Tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins, serotonin, melatonin, and a vast array of indole alkaloids in plants.[1][5] The formation of THCA represents a key step in the diversification of tryptophan-derived secondary metabolites.

The presence of THCA in the human diet and its potential endogenous formation raise questions about its physiological roles. β-carbolines are known to interact with various receptors and enzymes in the central nervous system, and further research is needed to fully understand the biological significance of THCA.

Conclusion

The biosynthesis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, primarily through the Pictet-Spengler reaction, is a fundamental process in both natural product chemistry and food science. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies relevant to the study of THCA. The provided diagrams and protocols serve as a valuable resource for researchers and professionals engaged in the exploration of tryptophan metabolism, indole alkaloid biosynthesis, and the development of new therapeutic agents. Further investigation into the specific enzymes catalyzing THCA formation and its biological activities will undoubtedly open new avenues for research and application.

References

- 1. Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]

- 6. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid | C12H12N2O2 | CID 98285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid (HMDB0037942) [hmdb.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

Abstract

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (TCCA), a heterocyclic compound belonging to the β-carboline family, is a molecule of significant interest in the fields of pharmacology, biochemistry, and drug development. It is a naturally occurring derivative of tryptophan and has been identified in various foodstuffs, as well as in human tissues and fluids.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of TCCA, including its spectral characteristics, established experimental protocols for its synthesis and analysis, and its known engagement in cellular signaling pathways.

Chemical and Physical Properties

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid is a solid, aromatic amino acid.[3] Its core structure consists of a tetrahydro-β-carboline nucleus with a carboxylic acid group at the 3-position. This structure is the basis for its chemical reactivity and biological activity.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | [3] |

| Synonyms | TCCA, THBC-CA | [1][3] |

| CAS Number | 6052-68-2 | [3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [3] |

| Molecular Weight | 216.24 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 282 - 284 °C | [3] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| XLogP3 | -1.2 | [3] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 216.089877630 Da | [3] |

| Topological Polar Surface Area | 65.1 Ų | [3] |

Spectral Information

The structural features of TCCA give rise to a characteristic spectral profile, which is crucial for its identification and quantification.

Table 3: Key Spectral Data

| Spectroscopy Type | Key Features and Peaks |

| ¹³C NMR | Data available in spectral databases.[3] |

| ¹H NMR | Predicted spectra are available, showing characteristic peaks for aromatic and aliphatic protons.[4] |

| Mass Spectrometry (GC-MS) | NIST Number: 126759; Key m/z fragments: 143, 216.[3] |

| Mass Spectrometry (MS-MS) | Positive mode shows major fragments at m/z 144.07951 (100%), 121.06111 (38.89%), and 217.09851 (36.11%).[3] |

| Infrared (IR) Spectroscopy | Expected characteristic absorptions include: a broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹, a strong C=O stretch between 1690-1760 cm⁻¹, N-H stretching from the indole and secondary amine, and C-H stretching from the aromatic and aliphatic regions.[5][6] |

Experimental Protocols

Synthesis via Pictet-Spengler Reaction

The synthesis of the tetrahydro-β-carboline scaffold is classically achieved through the Pictet-Spengler reaction.[7][8] For TCCA, this involves the condensation of L-tryptophan with a formaldehyde equivalent.

Methodology:

-

Reaction Setup: L-tryptophan is dissolved in an aqueous acidic medium, typically dilute sulfuric acid or acetic acid.[7][9]

-

Aldehyde Addition: An aqueous solution of formaldehyde is added to the tryptophan solution. The mixture is stirred at room temperature.

-

Cyclization: The acidic conditions facilitate the intramolecular electrophilic substitution (Pictet-Spengler cyclization) to form the 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid product.

-

Isolation: The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed thoroughly with water and can be further purified by recrystallization, typically from an ethanol/water mixture, to yield the final product.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for the detection and quantification of TCCA in various matrices.[1][10]

HPLC with Fluorometric Detection:

-

Sample Preparation: Samples (e.g., foodstuffs, urine) undergo a solid-phase extraction (SPE) for initial cleanup and concentration.[1]

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: TCCA is detected using a fluorescence detector, leveraging the natural fluorescence of the indole moiety. Excitation and emission wavelengths are optimized for maximum sensitivity.

GC-MS Analysis:

Due to the low volatility of TCCA, derivatization is required prior to GC-MS analysis.[10][11]

-

Derivatization: The carboxylic acid and amine groups are derivatized to increase volatility. A common method is the formation of N-methoxycarbonyl methyl ester or N-trifluoroacetyl methyl ester derivatives.[10][11]

-

GC Separation: The derivatized sample is injected into a gas chromatograph with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp up to achieve separation.

-

Mass Spectrometry: The eluting compounds are ionized (typically by electron impact) and analyzed by a mass spectrometer. Identification is confirmed by comparing the retention time and mass spectrum with that of a certified reference standard.[10]

Biological Activity and Signaling Pathways

TCCA exhibits a range of biological activities, with recent research highlighting its potential as an anti-cancer agent. It is also recognized for its antioxidant properties.[2][12]

Induction of Apoptosis in Colorectal Cancer Cells

(3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, an isomer of TCCA isolated from Cichorium endivia L., has been shown to induce apoptosis in the human colorectal cancer cell line HCT-8.[12]

The mechanism of action involves the intrinsic and extrinsic apoptotic pathways, characterized by:

-

Loss of mitochondrial membrane potential.[12]

-

Activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[12]

-

Modulation of Bcl-2 family proteins, with an up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2.[12]

A key element of this pro-apoptotic activity is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a known inhibitor of apoptosis.[12]

Antioxidant and Radical Scavenging Activity

Tetrahydro-β-carboline alkaloids found in fruits have demonstrated antioxidant and free radical scavenging capabilities in chemical assays such as the ABTS assay.[2] This suggests that TCCA may contribute to the overall antioxidant effects of foods in which it is present, potentially mitigating cellular damage caused by oxidative stress.[2]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard precautionary measures, such as wearing appropriate personal protective equipment (gloves, safety glasses), should be taken when handling this compound in a laboratory setting.[3]

Conclusion

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid is a multifaceted molecule with well-defined physical and chemical properties. Standard organic synthesis and analytical chemistry techniques are readily applicable for its study. The emerging evidence of its biological activities, particularly its pro-apoptotic effects on cancer cells via NF-κB suppression, positions TCCA as a promising lead compound for further investigation in drug discovery and development. Its natural occurrence and antioxidant properties also warrant further exploration in the context of nutritional science and human health.

References

- 1. Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid | C12H12N2O2 | CID 98285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0035665) [hmdb.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. sciforum.net [sciforum.net]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation and Characterization of 1,2,3,4-Tetrahydro-β-Carboline-3-Carboxylic Acids by HPLC and GC-MS. Identification in Wine Samples | American Journal of Enology and Viticulture [ajevonline.org]

- 12. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from Cichorium endivia. L Induces Apoptosis of Human Colorectal Cancer HCT-8 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. This heterocyclic compound, a member of the β-carboline family, has garnered significant interest in the scientific community due to its presence in various natural sources and its diverse biological activities, including potential anti-cancer and anti-parasitic properties. This guide is designed to be a practical resource, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of key processes and pathways.

Spectroscopic and Physicochemical Properties

The foundational step in structure elucidation is the characterization of the molecule's physical and spectroscopic properties. 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is an amorphous pale-yellow powder with the molecular formula C₁₂H₁₂N₂O₂.[1] Key identification data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 216.24 g/mol | [2] |

| IUPAC Name | 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | [2] |

| CAS Number | 6052-68-2 | [2] |

| Melting Point | 282 - 284 °C | [2] |

| Appearance | Pale-yellow powder | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. The complete assignment of ¹H and ¹³C NMR data for 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been achieved through extensive 1D and 2D NMR experiments.[1][3]

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the assigned proton and carbon chemical shifts, as well as the coupling constants for 3S-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Coupling Constants (J in Hz) |

| 1 | 40.5 | 4.31 (d, J=16.0), 4.49 (d, J=16.0) | |

| 3 | 55.0 | 4.28 (dd, J=10.0, 4.8) | |

| 4 | 21.7 | 3.19 (dd, J=16.0, 4.8), 3.39 (dd, J=16.0, 10.0) | |

| 4a | 106.3 | ||

| 5 | 118.2 | 7.53 (d, J=8.0) | |

| 6 | 120.0 | 7.13 (t, J=7.6) | |

| 7 | 122.9 | 7.22 (t, J=8.0) | |

| 8 | 111.9 | 7.43 (d, J=8.0) | |

| 8a | 126.8 | ||

| 9 | 11.02 (s) | ||

| 9a | 136.7 | ||

| COOH | 171.7 |

Data obtained in D₂O + drops of F₃CCOOD.[3]

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid sample

-

Deuterated solvent (e.g., D₂O with trifluoroacetic acid-d (F₃CCOOD) for improved solubility)[3]

-

Internal standard (e.g., TMS, though often referenced to the residual solvent peak)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Due to poor solubility in common solvents, a mixture of D₂O with a few drops of F₃CCOOD is recommended.[3]

-

Instrument Setup:

-

Tune and shim the spectrometer to the sample.

-

Set the temperature to a constant value (e.g., 298 K).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 s.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Integrate the ¹H signals and reference the spectra.

-

Analyze the 1D and 2D spectra to assign all proton and carbon signals and determine the connectivity of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Mass Spectrometric Data

The positive-ion ESI-MS spectrum of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid shows quasimolecular ion peaks at m/z 217.1 [M+H]⁺ and 239.1 [M+Na]⁺.[1] High-resolution mass spectrometry (HRESI-MS) confirms the molecular formula C₁₂H₁₂N₂O₂ with a measured m/z of 217.0967 [M+H]⁺ (calculated for C₁₂H₁₂N₂O₂, 217.0972).[1]

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often employed to increase volatility. The compound is typically converted to its N-methoxycarbonyl methyl ester derivative.[3]

Experimental Protocol: GC-MS Analysis (as N-methoxycarbonyl Methyl Ester)

Objective: To analyze 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid by GC-MS after derivatization.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler

-

Vials for derivatization and injection

Reagents:

-

1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid sample

-

Methyl chloroformate

-

Diazomethane (or another methylating agent)

-

Appropriate solvents (e.g., methanol, diethyl ether)

Procedure:

-

Derivatization:

-

Dissolve a known amount of the sample in a suitable solvent.

-

Add methyl chloroformate to derivatize the amine group.

-

Subsequently, add diazomethane to esterify the carboxylic acid group.

-

Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the derivatized compound.

-

Examine the mass spectrum of the corresponding peak and analyze the fragmentation pattern to confirm the structure.

-

Synthesis and Isolation

The primary synthetic route to 1,2,3,4-tetrahydro-β-carbolines is the Pictet-Spengler reaction.[4] The compound can also be isolated from natural sources, such as the leaves of Cichorium endivia.[1]

Experimental Protocol: Synthesis via Pictet-Spengler Reaction

Objective: To synthesize 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid from tryptophan and an aldehyde.

Reagents:

-

L-tryptophan

-

An appropriate aldehyde (e.g., formaldehyde or its equivalent)

-

Acid catalyst (e.g., sulfuric acid, trifluoroacetic acid)

-

Water or another suitable solvent

Procedure:

-

Dissolve L-tryptophan in an aqueous solution of the acid catalyst.

-

Add the aldehyde to the reaction mixture.

-

Stir the mixture at room temperature overnight.[5]

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with water and dry it under a vacuum.[5]

Experimental Protocol: Isolation from Cichorium endivia

Objective: To isolate 3S-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid from the leaves of Cichorium endivia.

Procedure:

-

Extraction:

-

Purification:

-

Suspend the crude extract in 80% aqueous ethanol and extract with petroleum ether to remove non-polar compounds.[1]

-

Evaporate the aqueous layer to yield a concentrated extract.

-

Subject the extract to a series of chromatographic separations, such as column chromatography on silica gel and preparative HPLC, to isolate the pure compound.[1]

-

Biological Signaling Pathway

1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been shown to induce apoptosis in human colorectal cancer cells (HCT-8).[6] This apoptotic effect is associated with the suppression of the NF-κB signaling pathway.[6][7]

The proposed mechanism involves the inhibition of IκB-α phosphorylation.[7] This prevents the release and nuclear translocation of the p50/p65 heterodimer, which is a key transcription factor for pro-survival genes.[7]

Caption: Inhibition of the NF-κB pathway by the title compound.

Experimental and Logical Workflow

The structure elucidation of a novel or synthesized compound follows a logical progression of experiments. The following diagram illustrates a typical workflow for the characterization of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

Caption: A typical workflow for structure elucidation.

This guide provides a solid foundation for understanding the structural characterization of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. By following the detailed protocols and utilizing the provided data, researchers can confidently identify and further investigate this promising bioactive compound.

References

- 1. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid | C12H12N2O2 | CID 98285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. air.unimi.it [air.unimi.it]

- 6. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from Cichorium endivia. L Induces Apoptosis of Human Colorectal Cancer HCT-8 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Hidden Alkaloids: A Technical Guide to Tetrahydro-β-Carbolines in Smoked Foods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the occurrence, formation, and analytical determination of tetrahydro-β-carbolines (THBCs) in smoked food products. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental methodologies, and illustrating the known biological signaling pathways of these compounds. The smoking of food, a traditional preservation and flavoring method, inadvertently leads to the formation of these bioactive and potentially neurotoxic alkaloids. Understanding their prevalence and mechanism of action is crucial for food safety and pharmacological research. This guide summarizes the current knowledge on THBCs in smoked foods, presenting data in a structured format for easy comparison and providing detailed protocols for their analysis.

Introduction

Tetrahydro-β-carbolines (THBCs) are a class of heterocyclic amines that are formed in various foods, particularly those that have been processed by smoking, fermentation, or high-temperature cooking. The presence of these compounds in the human diet is of growing interest due to their potential physiological and toxicological effects. In smoked foods, the formation of THBCs is primarily driven by the Pictet-Spengler condensation reaction between biogenic amines, such as tryptophan, and aldehydes, particularly formaldehyde, which is abundant in wood smoke.[1][2]

This guide will focus on the prevalence of THBCs in a range of smoked products, including fish, meats, and cheeses. We will present a detailed analysis of the quantitative data available in the scientific literature, outline the experimental protocols for the extraction and quantification of these compounds, and provide a visual representation of a key signaling pathway affected by a major dietary THBC.

Occurrence and Formation of THBCs in Smoked Foods

The smoking process provides the necessary precursors and conditions for the formation of THBCs. The most predominantly found THBC in smoked products is 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA).[1][2] Its formation is a direct consequence of the reaction between L-tryptophan, an amino acid naturally present in protein-rich foods, and formaldehyde from wood smoke.[2]

Smoked foods consistently show higher concentrations of THBCs compared to their unsmoked counterparts, with the highest levels typically found in the outer layers of the food that are in direct contact with the smoke.[2][3] The concentration of THBCs can vary significantly depending on the type of food, the smoking conditions (temperature, duration, type of wood), and other processing steps like fermentation or ripening.[4][5]

Quantitative Data Summary

The following tables summarize the reported concentrations of the most common THBC, 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA), and other related compounds in various smoked food products. This data is compiled from multiple scientific studies to provide a comparative overview.

Table 1: Concentration of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) in Smoked Foods

| Food Product | Concentration Range (µg/g) | Reference |

| Smoked Fish | 0.03 - 12.2 | [1][2] |

| Smoked Meats & Sausages | 0.01 - 14.8 | [1][3] |

| Smoked Cheeses | 0.07 - 6.06 | [1] |

Table 2: Concentration of Other Tetrahydro-β-carbolines in Smoked Foods

| Compound | Food Product | Concentration Range (µg/g) | Reference |

| 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) | Smoked Meats | 0.02 - 1.1 | [6] |

| 1,2,3,4-Tetrahydro-β-carboline (Tryptoline) | Smoked Sausages | Present, higher in smoked vs. unsmoked | [3] |

| 1-Methyl-1,2,3,4-tetrahydro-β-carboline | Smoked Sausages | Present | [3] |

Experimental Protocols for THBC Analysis

The accurate quantification of THBCs in complex food matrices requires robust analytical methodologies. The most common techniques employed are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step in the analysis of THBCs is the extraction and purification of the analytes from the food sample. Solid-phase extraction is a widely used technique for this purpose.

Protocol for Solid-Phase Extraction of THBCs from Smoked Meat:

-

Homogenization: Homogenize 5-10 g of the smoked meat sample with a suitable solvent mixture (e.g., methanol/water).

-

Centrifugation: Centrifuge the homogenate to pellet solid debris.

-

Supernatant Collection: Collect the supernatant for SPE.

-

SPE Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge (e.g., benzenesulfonic acid-based) by passing methanol followed by deionized water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering compounds. This typically includes a non-polar solvent (e.g., hexane) to remove fats and a mildly polar solvent (e.g., methanol/water mixture).

-

Elution: Elute the retained THBCs with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC or GC-MS analysis.

Quantification by HPLC with Fluorescence Detection

HPLC-FLD is a sensitive and selective method for the quantification of THBCs.

HPLC-FLD Parameters:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Fluorescence Detection:

-

Excitation Wavelength: ~270-280 nm

-

Emission Wavelength: ~340-350 nm

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is often used for the confirmation of THBC identity. Due to the low volatility of THBCs, a derivatization step is necessary prior to analysis.

Derivatization Protocol for GC-MS Analysis:

-

Dried Extract: Start with the dried extract obtained from the SPE procedure.

-

Reagent Addition: Add a derivatizing agent, such as methyl chloroformate, in a suitable solvent (e.g., pyridine or a mixture of methanol and pyridine).

-

Reaction: Heat the mixture at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes) to allow for the formation of the more volatile derivatives.

-

Extraction: After cooling, extract the derivatives into an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Inject the organic phase into the GC-MS system.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of THBCs in smoked foods.

Signaling Pathway of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (THCA)

Recent research has begun to elucidate the biological activities of THCA. One significant finding is its ability to induce apoptosis in cancer cells through the suppression of the NF-κB signaling pathway.[4]

Conclusion and Future Perspectives

The presence of tetrahydro-β-carbolines in smoked foods is a well-established phenomenon resulting from the chemical reactions during the smoking process. This guide has summarized the quantitative occurrence of these compounds, provided detailed analytical methodologies, and illustrated a key biological signaling pathway. For researchers and professionals in drug development, the bioactive nature of these dietary alkaloids presents both a challenge for food safety and an opportunity for discovering new therapeutic leads. Further research is warranted to fully understand the long-term health implications of dietary THBC exposure and to explore their potential pharmacological applications. The methodologies and data presented herein provide a solid foundation for future investigations in this critical area of food science and toxicology.

References

- 1. Neurotoxic mechanisms of 2,9-dimethyl-beta-carbolinium ion in primary dopaminergic culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from Cichorium endivia. L Induces Apoptosis of Human Colorectal Cancer HCT-8 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Carbolines norharman and harman change neurobehavior causing neurological damage in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (THCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) is a naturally occurring tryptophan-derived heterocyclic compound belonging to the β-carboline family. It is found in a variety of foods and beverages, including fruits, soy sauce, wine, and beer, and has also been detected in human tissues and fluids. The formation of THCA often occurs through the Pictet-Spengler reaction between tryptophan and aldehydes or α-keto acids during food processing, fermentation, or endogenous metabolic processes. In recent years, THCA has garnered significant interest from the scientific community due to its diverse biological activities, including neuroprotective, anticancer, and antioxidant properties. This technical guide provides an in-depth review of the current literature on THCA, focusing on its synthesis, analytical determination, and biological significance, with a particular emphasis on its therapeutic potential.

Chemical Synthesis

The primary method for the synthesis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, in this case, L-tryptophan, with an aldehyde, typically formaldehyde, under acidic conditions to yield the tetrahydro-β-carboline scaffold.

General Pictet-Spengler Reaction for THCA Synthesis

The synthesis of THCA is achieved through the reaction of L-tryptophan with formaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution to form the tricyclic ring system of the β-carboline.

Figure 1: General scheme of the Pictet-Spengler reaction for THCA synthesis.

Detailed Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

While a single, universally adopted, detailed protocol is not available, the following procedure is a synthesized methodology based on common practices for the Pictet-Spengler reaction with tryptophan and formaldehyde[1][2][3].

Materials:

-

L-tryptophan

-

Formaldehyde solution (37% in water)

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

-

Methanol or Ethanol

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-tryptophan in an appropriate solvent such as methanol or a mixture of water and a co-solvent.

-

Addition of Formaldehyde: To the stirred solution, add a molar equivalent of formaldehyde solution.

-

Acid Catalysis: Acidify the reaction mixture by the dropwise addition of an acid catalyst (e.g., HCl or TFA) until the desired pH (typically acidic) is reached.

-

Reaction: The reaction mixture is then typically heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in water and neutralized with a base such as sodium bicarbonate.

-

Extraction: The aqueous solution is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid[4][5][6][7]. The purity of the final product can be confirmed by melting point determination and spectroscopic methods (NMR, IR, Mass Spectrometry).

Analytical Methods for Determination

The detection and quantification of THCA in various matrices, such as food, beverages, and biological samples, are crucial for understanding its distribution, metabolism, and biological effects. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with a fluorescence detector is a sensitive and selective method for the analysis of THCA. The intrinsic fluorescence of the β-carboline ring system allows for low detection limits.

Experimental Protocol: HPLC-Fluorescence Analysis of THCA in Fruit Juice [2][8][9][10]

Sample Preparation:

-

Solid-Phase Extraction (SPE): Fruit juice samples are first clarified by centrifugation or filtration. The supernatant is then passed through a strong cation-exchange SPE cartridge (e.g., benzenesulfonic acid-based).

-

Washing: The cartridge is washed with water and methanol to remove interfering substances.

-

Elution: THCA is eluted from the cartridge with a methanolic solution containing a base (e.g., ammonia).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the HPLC mobile phase.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, starting with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic modifier (e.g., methanol or acetonitrile), with the proportion of the organic modifier increasing over time.

-

Flow Rate: Typically around 1.0 mL/min.

-

Fluorescence Detection: Excitation and emission wavelengths are set to maximize the fluorescence signal of THCA (e.g., Ex: ~270 nm, Em: ~340 nm).

-

Quantification: Quantification is performed using an external calibration curve prepared with pure THCA standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of THCA. Due to the low volatility of THCA, a derivatization step is necessary before GC analysis.

Experimental Protocol: GC-MS Analysis of THCA [8][11][12][13]

Derivatization:

-

Esterification: The carboxylic acid group is typically converted to a methyl ester by reaction with a methylating agent such as diazomethane or by using methanol in the presence of an acid catalyst.

-

Acylation: The secondary amine in the tetrahydro-β-carboline ring is acylated, for example, by reaction with trifluoroacetic anhydride (TFAA) to form an N-trifluoroacetyl derivative. This two-step derivatization process increases the volatility and thermal stability of the molecule.

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Splitless or split injection mode.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized THCA from other components in the sample.

-

Mass Spectrometry: Electron impact (EI) ionization is commonly used. The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Biological Activities and Therapeutic Potential

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. The most notable of these are its anticancer and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the potential of THCA as an anticancer agent. Specifically, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been shown to induce apoptosis in human colorectal cancer cells (HCT-8).[14][15][16]

Mechanism of Action: Apoptosis Induction in HCT-8 Cells

THCA at concentrations of 0.5–4 μM has been found to induce apoptosis in HCT-8 cells in a dose-dependent manner.[14][15][16][17] The proposed mechanism involves the suppression of the NF-κB signaling pathway, which is a key regulator of apoptosis. The induction of apoptosis is accompanied by the loss of mitochondrial membrane potential, activation of caspases-3, -8, and -9, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[14][15][16]

Figure 2: Proposed signaling pathway of THCA-induced apoptosis in HCT-8 cells.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of THCA on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][15][18][19]

Procedure:

-

Cell Seeding: HCT-8 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of THCA (e.g., 0.5, 1, 2, 4 μM) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value (the concentration of THCA that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration.

Table 1: Cytotoxicity of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (THCA) and its Derivatives on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| (3S)-THCA | HCT-8 | Colorectal Cancer | Induces apoptosis at 0.5-4 µM | [14][15][16][17] |

| THCA Derivative 12f | RAW 264.7 | Macrophage | 6.54 | [20] |

| THCA Derivative 12a | RAW 264.7 | Macrophage | 13.39 | [20] |

| THCA Derivative 12b | RAW 264.7 | Macrophage | 14.49 | [20] |

| THCA Derivative 5j | RAW 264.7 | Macrophage | 16.63 | [20] |

| THCA Derivative 8 | A549 | Lung Cancer | 4.58 | [11][21] |

| THCA Derivative 16 | A549 | Lung Cancer | 5.43 | [11][21] |

Note: More quantitative IC50 data for THCA on a wider range of cancer cell lines is needed for a more comprehensive comparison.

Neuroprotective Effects

Several studies have suggested that β-carbolines, including THCA and its derivatives, possess neuroprotective properties. These compounds are being investigated for their potential in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The mechanisms underlying these effects are thought to involve antioxidant activity and modulation of neurotransmitter systems.

While direct and extensive quantitative data on the neuroprotective effects of THCA itself is still emerging, studies on related tetrahydro-β-carboline derivatives have shown promising results in various in vitro and in vivo models of neurodegeneration. For instance, some derivatives have been shown to protect against lipid peroxidation and potassium cyanide-induced intoxication in mice.[22]

Experimental Workflow for In Vivo Neuroprotection Assay

A common in vivo model to assess neuroprotection is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

Figure 3: A typical experimental workflow for evaluating the neuroprotective effects of THCA in an in vivo model.

Detailed Experimental Protocol: In Vivo Neuroprotection Assay

Procedure:

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Treatment Groups: Animals are divided into groups: a control group, a group treated with the neurotoxin (e.g., MPTP), and one or more groups treated with the neurotoxin plus different doses of the test compound (THCA).

-

Drug Administration: THCA is administered (e.g., via intraperitoneal injection) for a set period before and/or during the administration of the neurotoxin.

-

Induction of Neurodegeneration: MPTP is administered to induce Parkinson's-like symptoms and dopaminergic neuron loss.

-

Behavioral Testing: Motor coordination and activity are assessed using tests such as the rotarod test and the open-field test.

-

Neurochemical Analysis: After the behavioral tests, the animals are euthanized, and their brains are dissected. The levels of dopamine and its metabolites in the striatum are measured by HPLC with electrochemical detection.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.

Conclusion

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid is a fascinating natural product with a growing body of evidence supporting its potential as a therapeutic agent. Its synthesis is readily achievable through the well-established Pictet-Spengler reaction, and sensitive analytical methods are available for its detection and quantification. The demonstrated anticancer and potential neuroprotective activities of THCA warrant further investigation. Future research should focus on elucidating the detailed mechanisms of action, conducting more extensive in vivo studies to establish efficacy and safety profiles, and exploring the structure-activity relationships of novel THCA derivatives to develop more potent and selective therapeutic candidates. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in harnessing the therapeutic potential of this promising β-carboline.

References

- 1. mdpi.com [mdpi.com]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Separation and Characterization of 1,2,3,4-Tetrahydro-β-Carboline-3-Carboxylic Acids by HPLC and GC-MS. Identification in Wine Samples | American Journal of Enology and Viticulture [ajevonline.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Rapid determination of main constituents of packed juices by reverse phase-high performance liquid chromatography: an insight in to commercial fruit drinks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation and Characterization of 1,2,3,4-Tetrahydro-β-Carboline-3-Carboxylic Acids by HPLC and GC-MS. Identification in Wine Samples | American Journal of Enology and Viticulture [ajevonline.org]

- 12. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. Neuroprotective Effects of Delta-9-Tetrahydrocannabinol in a Marmoset Parkinson Model [benthamopenarchives.com]

- 15. broadpharm.com [broadpharm.com]

- 16. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]